Tert-butyl 3,3-dimethylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,3-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-12-11(4,5)8-13/h12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAIYWWWORXVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627679 | |
| Record name | tert-Butyl 3,3-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259808-67-8 | |
| Record name | tert-Butyl 3,3-dimethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-3,3-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Tert-butyl 3,3-dimethylpiperazine-1-carboxylate (tert-butyl DMPC) is a chemical compound with the molecular formula C₁₁H₂₂N₂O₂ and CAS number 259808-67-8. Its unique structure, featuring a piperazine ring and a tert-butyl group, positions it as a potentially valuable intermediate in pharmaceutical synthesis. This article explores its biological activity, relevant case studies, and research findings.
Tert-butyl DMPC is characterized by:
- Molecular Weight : 214.30 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : Approximately 275.1 °C
- Density : 0.977 g/cm³
- Solubility : Enhanced when presented as a hydrochloride salt, improving its stability and solubility in various applications .
Comparative Analysis of Similar Compounds
The following table highlights structurally similar compounds and their unique features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl 2,2-dimethylpiperazine-1-carboxylate | 674792-07-5 | 1.00 | Different positioning of methyl groups |
| Tert-butyl 3,5-dimethylpiperazine-1-carboxylate | 639068-43-2 | 0.96 | Variation in methyl group placement |
| (3R,5S)-rel-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | 129779-30-2 | 0.96 | Chirality affects biological activity |
| Tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate | 180975-66-0 | 0.96 | Different stereochemistry leading to varied properties |
This table emphasizes the diversity within piperazine derivatives while showcasing the unique characteristics of tert-butyl DMPC due to its specific arrangement of functional groups .
Synthesis and Applications
Tert-butyl DMPC is primarily used in the synthesis of pharmaceuticals. Its structural characteristics allow for various chemical transformations that can lead to the development of novel drug candidates. For instance, it has been utilized as a starting material for synthesizing pyridylpiperazine-based inhibitors relevant in medicinal chemistry .
Interaction Studies
Research on interaction studies involving tert-butyl DMPC focuses on its reactivity with biological targets or chemical species. These studies aim to elucidate its potential safety and efficacy profiles in medicinal applications .
Structure-Activity Relationships (SAR)
The SAR analysis of piperazine derivatives suggests that modifications in the chemical structure can significantly influence biological activity. For example, variations in substituents on the piperazine ring can alter receptor affinity and selectivity, impacting therapeutic outcomes .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 3,3-dimethylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to modify biological activity makes it a valuable component in drug formulation. This compound is involved in the development of several therapeutic agents that act on neurotransmitter systems, including modulators for serotonin receptors.
Organic Synthesis
As a robust building block in organic chemistry, this compound facilitates the creation of complex molecules. It is commonly used in the synthesis of various biologically active compounds and fine chemicals. For instance, it can serve as a precursor in the development of g-secretase inhibitors and other receptor antagonists .
Polymer Chemistry
In materials science, this compound is utilized in the production of specialty polymers. Its incorporation enhances properties such as flexibility and durability, making it suitable for various industrial applications .
Agrochemical Formulations
This compound plays a significant role in agrochemicals by improving the efficacy of pesticides and herbicides. Its use supports agricultural productivity by enhancing the performance of crop protection products .
Analytical Chemistry
In analytical applications, this compound is employed in chromatography for separating and identifying compounds. This aids researchers in quality control and testing processes .
Case Study 1: Neurological Drug Development
Research involving this compound has led to the development of new therapeutic agents targeting neurological disorders. For example, studies have demonstrated its effectiveness as a precursor for synthesizing compounds that modulate serotonin receptors, which are crucial for treating conditions like depression and anxiety.
Case Study 2: Polymer Enhancement
In a recent study on polymer formulations, this compound was incorporated into a polymer matrix to improve mechanical properties. The resulting material exhibited enhanced flexibility and strength compared to traditional formulations, showcasing its utility in advanced material science applications.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders |
| Organic Synthesis | Building block for complex organic molecules and biologically active compounds |
| Polymer Chemistry | Enhances properties of specialty polymers |
| Agrochemical Formulations | Improves efficacy of pesticides and herbicides |
| Analytical Chemistry | Used in chromatography for compound separation and identification |
Chemical Reactions Analysis
Substitution Reactions
The Boc group in tert-butyl 3,3-dimethylpiperazine-1-carboxylate can undergo substitution under acidic or basic conditions. Key examples include:
Deprotection (Boc Removal)
- Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in 1,4-dioxane.
- Product : 3,3-Dimethylpiperazine hydrochloride .
- Mechanism : Acidic cleavage of the carbamate group releases CO₂ and yields the free amine.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TFA/DCM | 0°C to RT, 1.25 hr | 3,3-Dimethylpiperazine | 88% | |
| HCl (4 M in dioxane) | RT, 20 hr | 3,3-Dimethylpiperazine HCl salt | 72% |
Reductive Alkylation
The compound participates in reductive alkylation to introduce additional methyl groups:
Formaldehyde-Mediated Methylation
- Reagents : Formaldehyde (HCHO) and sodium borohydride (NaBH₄) in methanol.
- Product : tert-Butyl 3,3,4-trimethylpiperazine-1-carboxylate .
- Mechanism : Formaldehyde reacts with the secondary amine, followed by reduction to stabilize the methyl group.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCHO, NaBH₄ | RT, 12 hr | 3,3,4-Trimethylpiperazine derivative | 27% |
Salt Formation
The free amine (post-Boc removal) forms salts with acids, enhancing stability and crystallinity:
Nucleophilic Aromatic Substitution (SNAr)
The piperazine nitrogen acts as a nucleophile in SNAr reactions with activated aryl halides:
Pyrimidine Functionalization
- Reagents : 2-Chloropyrimidine in methanol at 120°C.
- Product : Pyrimidine-substituted piperazine derivatives .
| Substrate | Conditions | Product Type | Yield | Source |
|---|---|---|---|---|
| 2-Chloropyrimidine | 120°C, 5.5 hr | Pyrimidine-piperazine hybrid | 65% |
Oxidation and Reduction
While direct oxidation data for this compound is limited, analogous piperazines undergo:
Oxidation to N-Oxides
- Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
- Product : Corresponding N-oxide derivatives.
Reduction to Amines
Boc Protection of 2,2-Dimethylpiperazine
- Reagents : Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
- Conditions : Room temperature, base (triethylamine) .
| Starting Material | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| 2,2-Dimethylpiperazine | Boc₂O, TEA | This compound | 72% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine derivatives with tert-butyl carbamate protection vary in substituent type, position, and steric/electronic properties, significantly impacting their reactivity and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Key Differences and Implications
Steric Effects :
- The 3,3-dimethyl substitution in the target compound imposes significant steric hindrance, slowing alkylation or acylation reactions at the piperazine nitrogen compared to less hindered analogs like tert-butyl piperazine-1-carboxylate .
- In contrast, derivatives with substituents like fluoropyridyl or thiophene (e.g., ) prioritize electronic effects over steric bulk, enhancing their suitability for aromatic coupling reactions .
Electronic Modulation :
- Electron-withdrawing groups (e.g., fluoropyridyl in ) reduce the basicity of the piperazine nitrogen, altering its reactivity in nucleophilic substitutions .
- Electron-donating groups (e.g., methyl in ) increase electron density, favoring participation in hydrogen bonding or metal coordination .
Synthetic Utility :
- Boronate esters (e.g., tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate, ) are critical for Suzuki-Miyaura cross-couplings, a feature absent in the dimethyl-substituted analog .
- Heterocyclic substituents (e.g., oxadiazole in ) expand pharmacological relevance, whereas the dimethyl variant is primarily a protective intermediate .
Preparation Methods
Method A: Direct Synthesis from 2,2-Dimethylpiperazine
Reagents :
- 2,2-Dimethylpiperazine
- Tert-butyl carbamate
- Solvent: Tetrahydrofuran (THF) or dichloromethane
-
- Dissolve tert-butyl carbamate in THF.
- Add 2,2-dimethylpiperazine to the solution.
- Stir the mixture at room temperature for several hours.
- After completion, evaporate the solvent under reduced pressure.
- Purify the resulting product using column chromatography.
Yield : Typically around 85-90% based on starting materials.
Method B: Synthesis via Tartaric Acid Derivative
Reagents :
- DL-tartaric acid
- Denatured ethanol
- Water
-
- Combine DL-tartaric acid with denatured ethanol and water, heating to reflux.
- Gradually add a solution containing tert-butyl 3,3-dimethylpiperazine-1-carboxylate.
- Allow the mixture to cool and form a precipitate.
- Filter and wash the precipitate with denatured ethanol before drying.
Yield : Reported yields can reach up to 88% with high purity as confirmed by gas chromatography (GC) analysis.
Method C: Alternative Synthetic Route Using Ethyl Bromide
Reagents :
- Ethyl bromide
- Dimethylamine
- Solvent: Toluene
-
- React ethyl bromide with dimethylamine in toluene under reflux conditions.
- Isolate the resulting piperazine derivative and treat it with tert-butyl chloroformate.
- Purify through recrystallization or chromatography.
Yield : Generally lower than previous methods due to side reactions but can be optimized through careful control of reaction conditions.
| Method | Reagents | Yield (%) | Purity | Notes |
|---|---|---|---|---|
| A | Tert-butyl carbamate + 2,2-dimethylpiperazine | 85-90 | High | Simple procedure |
| B | DL-tartaric acid + denatured ethanol | Up to 88 | High | Involves precipitation |
| C | Ethyl bromide + dimethylamine | Variable | Moderate | More complex with potential side reactions |
Recent studies have highlighted the importance of optimizing reaction conditions to improve yields and minimize by-products. Key factors include:
Temperature Control : Maintaining specific temperatures during reactions can significantly affect product formation and purity.
Solvent Choice : The selection of solvents like THF or dichloromethane can influence solubility and reactivity.
Purification Techniques : Employing techniques such as column chromatography or recrystallization is essential for achieving high-purity products necessary for pharmaceutical applications.
Q & A
Q. What are the optimal synthetic routes for tert-butyl 3,3-dimethylpiperazine-1-carboxylate, and how can reaction yields be improved?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of 3,3-dimethylpiperazine under anhydrous conditions. A common method uses di-tert-butyl dicarbonate ((Boc)₂O) with triethylamine (TEA) in dichloromethane (DCM) at 0°C, followed by room-temperature stirring (56–72% yield) . Yield optimization can be achieved by:
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at δ 1.49 ppm, piperazine protons at δ 3.4–3.8 ppm) .
- LCMS : Monitors reaction progress and verifies molecular ion peaks (e.g., m/z 214.3 [M+H]⁺) .
- X-ray crystallography : Resolves stereochemical ambiguities; SHELX programs refine crystal structures .
Q. What purification strategies are effective for isolating this compound?
- Chromatography : Silica gel columns with ethyl acetate/hexane (1:1) remove unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals for structural studies .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and conformations. For example:
Q. How do structural modifications influence the compound’s biological activity?
- Substituent effects : Adding electron-withdrawing groups (e.g., halogens) to the piperazine ring enhances receptor binding affinity in drug candidates .
- Bioisosteric replacements : Replacing the tert-butyl group with cyclic carbamates improves metabolic stability .
- In vitro assays : Test derivatives for enzyme inhibition (e.g., kinases) or antimicrobial activity .
Q. How should researchers address contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions)?
- Dynamic effects : Variable-temperature NMR detects conformational exchange broadening (e.g., tert-butyl rotation barriers) .
- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data to identify discrepancies .
- Crystallographic validation : SC-XRD provides ground-truth geometries to reconcile spectral anomalies .
Q. What methodological considerations apply to experimental phasing in XRD studies of this compound?
- Heavy-atom derivatives : Incorporate bromine or iodine via Suzuki coupling for anomalous scattering .
- SHELXC/D/E pipelines : Robust for high-throughput phasing, especially with twinned or low-resolution data .
- Resolution limits : Data collection at synchrotrons (λ = 0.7–1.0 Å) improves phase accuracy .
Q. How does salt formation (e.g., hydrochloride) impact purification and stability?
- Acid treatment : Reacting the free base with HCl in ether yields the hydrochloride salt, enhancing crystallinity .
- Hygroscopicity : Store salts under inert atmospheres (argon) at 0–6°C to prevent decomposition .
- Bioavailability : Hydrochloride salts improve aqueous solubility for pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
